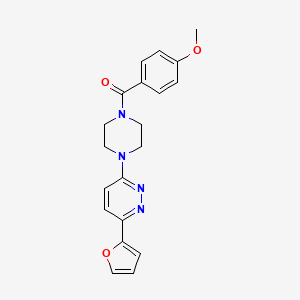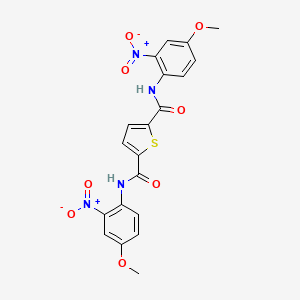![molecular formula C25H23N3O2 B2723552 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 692747-00-5](/img/structure/B2723552.png)
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research and Therapeutics
Benzimidazole derivatives, including those similar to the query compound, have shown significant promise in cancer research. One study focused on optimizing phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying compounds with potent PARP enzyme and cellular potency. These compounds demonstrated excellent in vivo efficacy in cancer models, indicating their potential for cancer therapy (Penning et al., 2010). Similarly, benzimidazole derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, providing promising leads for anticancer drug development (Karpińka et al., 2011).
Antimicrobial Activity
The antimicrobial properties of benzimidazole compounds have been a subject of research, with studies synthesizing novel derivatives and evaluating their activity against bacterial and fungal strains. These compounds have shown effective antimicrobial properties, suggesting their potential as antimicrobial agents (Shaharyar et al., 2016).
Material Science and Polymer Chemistry
In material science, benzimidazole derivatives have been incorporated into polyimides to improve their properties, such as adhesion to copper, thermal stability, and processability. These modified polyimides are promising materials for applications in electronics and coatings, offering improved performance and durability (Chung et al., 2001).
Chemical Sensors and Fluorescent Probes
Benzimidazole and its analogs have been explored as chemical sensors and fluorescent probes, demonstrating selective and sensitive detection of metal ions. These compounds' ability to bind specifically to ions like Al3+ and Zn2+ makes them suitable for developing new fluorescent sensors for environmental monitoring and biochemical assays (Suman et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Similar compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to have various pharmacological activities . They are widely used in selective estrogen receptor modulator (SERM) drugs and exhibit high anticholinergic and H3 inverse agonistic activities .
Mode of Action
The specific mode of action of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one For instance, phenoxyethanol, a compound with a similar phenoxyethyl group, has been shown to have antimicrobial properties and is effective against certain strains of bacteria .
Biochemical Pathways
The exact biochemical pathways affected by 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Related compounds such as phenoxyethyl piperidine and morpholine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one The compound’s predicted boiling point is 4318±350 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Based on the known effects of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADKMSEWGDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
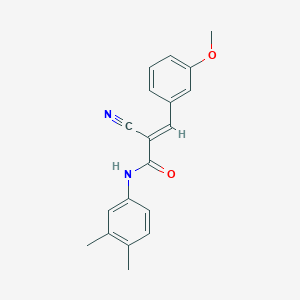
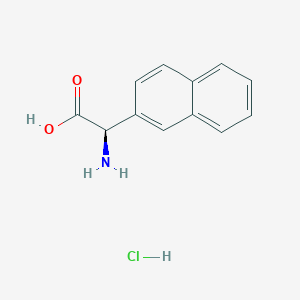

![2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide](/img/structure/B2723474.png)
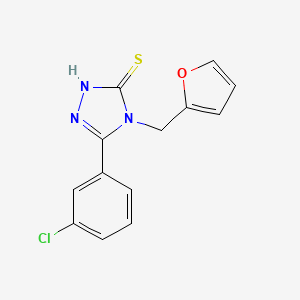
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)
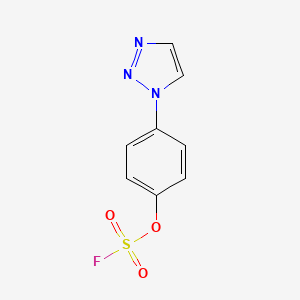

![4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2723485.png)
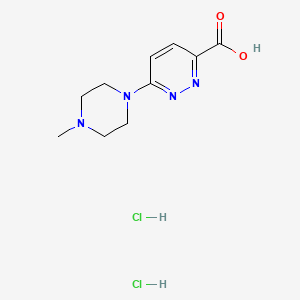
![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2723488.png)
